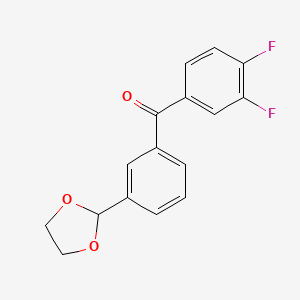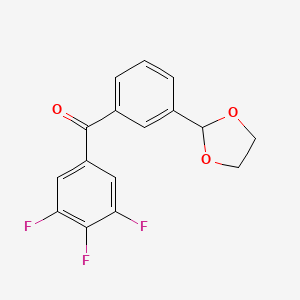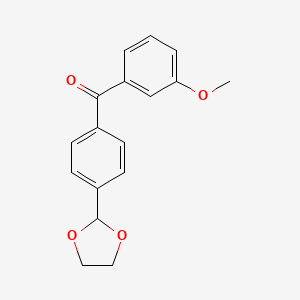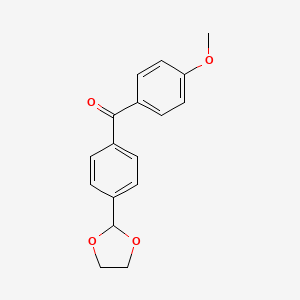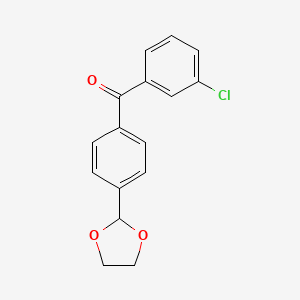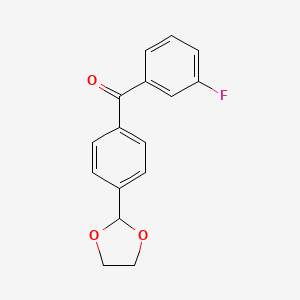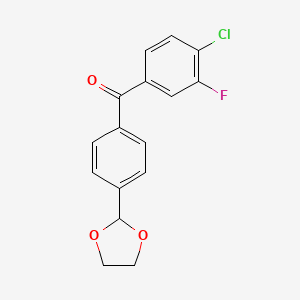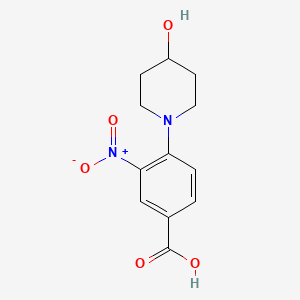![molecular formula C12H12ClN3O B1328057 1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone CAS No. 1033463-42-1](/img/structure/B1328057.png)
1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula. It likely has a planar triazole ring, with the 4-chlorobenzyl and methyl groups causing some steric hindrance .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, often acting as nucleophiles. The presence of the electron-withdrawing chlorobenzyl group may influence the reactivity of the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is stored. Generally, triazoles are stable compounds, but the presence of the chlorobenzyl group may make it more reactive .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics research to study protein interactions and functions. It can be used as a building block in the synthesis of more complex molecules that interact with specific proteins .
Medicinal Chemistry
In medicinal chemistry, this molecule serves as a precursor for the development of new pharmaceuticals. Its structural features make it a candidate for the synthesis of potential therapeutic agents .
Antiproliferative Activity
Derivatives of this compound have been evaluated for their antiproliferative effects against various human cell lines. This suggests its use in cancer research, particularly in the search for compounds that can inhibit the growth of cancer cells.
Chemical Synthesis
The compound is a valuable reagent in chemical synthesis. It can be used to create a variety of heterocyclic compounds , which are rings containing at least two different elements as members of its ring(s). These compounds have diverse applications in chemical research and industry .
Biochemical Studies
It has applications in biochemical studies where it may be used to modify biochemical pathways. Researchers can use it to probe or inhibit certain biochemical processes, helping to understand their mechanisms .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatography or mass spectrometry to identify or quantify other substances .
Material Science
The compound’s properties could be explored in material science for the development of novel materials with specific characteristics, such as new polymers or coatings .
Agricultural Chemistry
Lastly, in agricultural chemistry, derivatives of this compound might be investigated for their potential as pesticides or herbicides . Its structural framework allows for the creation of compounds that could target specific pests or weeds without harming crops .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]-5-methyltriazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-12(9(2)17)14-15-16(8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYJLMRHAZZUQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



